S-Adenosyl-D-homocysteine: A 100-Fold Weaker Methyltransferase Inhibitor vs. the L-Enantiomer
S-Adenosyl-D-homocysteine is a significantly weaker inhibitor of the tRNA (guanine(46)-N7)-methyltransferase (EC 2.1.1.33) from Salmonella enterica compared to its natural L-enantiomer. This dramatic difference underscores its utility as a negative control or for studying stereochemical constraints in enzyme active sites [1].
| Evidence Dimension | Inhibitory potency against tRNA (guanine(46)-N7)-methyltransferase (EC 2.1.1.33) |
|---|---|
| Target Compound Data | Weaker inhibitor (specific Ki or IC50 value not provided in source, but relative potency is quantified) |
| Comparator Or Baseline | S-Adenosyl-L-homocysteine (L-SAH) |
| Quantified Difference | L-enantiomer is more potent than D-enantiomer by 2 orders of magnitude (approximately 100-fold) |
| Conditions | Salmonella enterica subsp. enterica serovar Typhimurium enzyme assay |
Why This Matters
This 100-fold potency difference is essential for scientists designing stereospecific enzyme inhibition studies, allowing for precise calibration of assay sensitivity and validation of chiral ligand interactions.
- [1] BRENDA: The Comprehensive Enzyme Information System. Entry for EC 2.1.1.33 - tRNA (guanine(46)-N7)-methyltransferase. Data on S-Adenosyl-D-homocysteine as a competitive inhibitor. View Source
